molecular formula C8H10ClN3OS B2402008 4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde CAS No. 445040-58-4

4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Cat. No. B2402008
M. Wt: 231.7
InChI Key: LLBHOLZLLXNOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (CDA) is an organic compound with a wide range of applications in various scientific fields. CDA is a versatile compound that can be used as a catalyst, a reagent, or an intermediate in the synthesis of other compounds. It is also used in the synthesis of dyes, pharmaceuticals, and agrochemicals. CDA is a useful compound for researchers and scientists due to its wide range of applications and its ability to be easily synthesized.

Scientific Research Applications

Chemical Reactions and Synthesis

4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde has been utilized in various chemical reactions and synthesis processes. For example, it's involved in quaternization reactions to form methiodides, as shown in the work of Brown and Teitei (1965) (Brown & Teitei, 1965). Tumkevicius and Kaminskas (2003) explored its use in synthesizing ethyl esters of thieno[2,3-d]pyrimidine-6-carboxylic acids (Tumkevicius & Kaminskas, 2003). These examples demonstrate the compound's versatility in chemical synthesis.

Antibacterial Properties

The compound also exhibits potential antibacterial properties. Govori-Odai, Spahiu, and Haziri (2007) discovered that derivatives of 4-chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde inhibited the growth of certain bacteria like Escherichia coli and Staphylococcus aureus (Govori-Odai, Spahiu, & Haziri, 2007). This finding opens up possibilities for its application in the development of new antibacterial agents.

Structural and Spectroscopic Analysis

Significant research has been done on the structural and spectroscopic analysis of this compound and its derivatives. Gauther and Lebas (1980) studied the infrared and Raman spectroscopies of various derivatives, providing insights into the compound's vibrational spectra and molecular structure (Gauther & Lebas, 1980).

Novel Compounds Synthesis

Researchers have also focused on synthesizing novel compounds using 4-chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde as a precursor. Martins et al. (2016) used it in the synthesis of a series of thiomethyltriazolo[1,5-a]pyrimidines, demonstrating its utility in creating new molecular structures (Martins et al., 2016).

properties

IUPAC Name

4-chloro-6-(dimethylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3OS/c1-12(2)7-5(4-13)6(9)10-8(11-7)14-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBHOLZLLXNOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC(=N1)SC)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

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